Enantioselective Sigma Receptor Binding: A Class-Level Inference for (R)- vs (S)-Pyrrolidine Derivatives
Although direct comparative binding data for the target compound are not available, class-level evidence demonstrates that enantiomeric pyrrolidine derivatives exhibit significant differences in sigma receptor affinity. In a study of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine, the (-)-enantiomer (BD737) displayed a Ki of 1.3 ± 0.3 nM, while the (+)-enantiomer (BD738) had a Ki of 6 ± 3 nM, representing a 4.6-fold difference in binding affinity [1]. This underscores the potential for stereospecific interactions that would be lost with the racemate or opposite enantiomer [2].
| Evidence Dimension | Sigma receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct data available; class-level inference suggests potential enantioselectivity |
| Comparator Or Baseline | BD737 ((-)-enantiomer): Ki = 1.3 ± 0.3 nM; BD738 ((+)-enantiomer): Ki = 6 ± 3 nM |
| Quantified Difference | 4.6-fold difference between enantiomers |
| Conditions | Radioligand binding assay using guinea pig brain membranes |
Why This Matters
Demonstrates that stereochemistry can profoundly impact target engagement, making the (R)-configuration critical for applications requiring defined biological activity.
- [1] Radesca, L., Bowen, W. D., Di Paolo, L., & de Costa, B. R. (1991). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 34(9), 2781-2787. View Source
- [2] De Costa, B. R., Radesca, L., Di Paolo, L., & Bowen, W. D. (1991). Synthesis and receptor binding of enantiomeric N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high-affinity sigma receptor ligands. Journal of Medicinal Chemistry, 34(9), 2781-2787. View Source
